(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
Overview
Description
(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This compound features a bromine atom, a hydroxyl group, and a cyano group, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One possible route could be:
Starting Materials: 3-bromo-4-hydroxybenzaldehyde, 2-methylphenylamine, and malononitrile.
Step 1: Condensation of 3-bromo-4-hydroxybenzaldehyde with malononitrile in the presence of a base to form the corresponding α,β-unsaturated nitrile.
Step 2: Reaction of the α,β-unsaturated nitrile with 2-methylphenylamine under acidic or basic conditions to form the final enamide product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of functional groups like the cyano and hydroxyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(4-hydroxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide: Lacks the bromine atom.
(2Z)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide: Has a methoxy group instead of a hydroxyl group.
Uniqueness
The presence of the bromine atom and the hydroxyl group in (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-4-2-3-5-15(11)20-17(22)13(10-19)8-12-6-7-16(21)14(18)9-12/h2-9,21H,1H3,(H,20,22)/b13-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYVUBFVFIZCPC-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)O)Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=C(C=C2)O)Br)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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